2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide is a synthetic organic compound. It is characterized by the presence of a chlorophenoxy group, an isonicotinoyl group, and a piperidine ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form the chlorophenoxy intermediate.
Synthesis of the isonicotinoyl piperidine: This involves the reaction of isonicotinic acid with piperidine under suitable conditions to form the isonicotinoyl piperidine intermediate.
Coupling reaction: The final step involves the coupling of the chlorophenoxy intermediate with the isonicotinoyl piperidine intermediate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenoxy group.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: The chlorophenoxy group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetamide: Lacks the isonicotinoyl piperidine moiety.
N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide: Lacks the chlorophenoxy group.
4-chlorophenoxyacetic acid: Contains a carboxylic acid group instead of the acetamide group.
Uniqueness
2-(4-chlorophenoxy)-N-((1-isonicotinoylpiperidin-4-yl)methyl)acetamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c21-17-1-3-18(4-2-17)27-14-19(25)23-13-15-7-11-24(12-8-15)20(26)16-5-9-22-10-6-16/h1-6,9-10,15H,7-8,11-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABIOEOGMQJFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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